(S)-2-amino-3-(4-sulfophenyl)propanoic acid
Overview
Description
(S)-2-amino-3-(4-sulfophenyl)propanoic acid, also known as 4-sulfo-L-phenylalanine, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a sulfonic acid group attached to the phenyl ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its distinct structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(4-sulfophenyl)propanoic acid typically involves the sulfonation of L-phenylalanine. One common method includes the reaction of L-phenylalanine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and reactant concentration, can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(4-sulfophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic or neutral conditions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated phenylalanine derivatives.
Scientific Research Applications
(S)-2-amino-3-(4-sulfophenyl)propanoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: It is used in studies involving protein structure and function, as it can mimic natural amino acids in peptides and proteins.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(4-sulfophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and stability. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
L-phenylalanine: The parent compound without the sulfonic acid group.
4-hydroxyphenylalanine: A derivative with a hydroxyl group instead of a sulfonic acid group.
3-(4-sulfophenyl)propanoic acid: A similar compound with a different amino acid backbone.
Uniqueness
(S)-2-amino-3-(4-sulfophenyl)propanoic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in electrophilic substitution reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-sulfophenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQIUGWFHKQQHV-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955595 | |
Record name | 4-Sulfophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34023-49-9 | |
Record name | 4-Sulfophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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